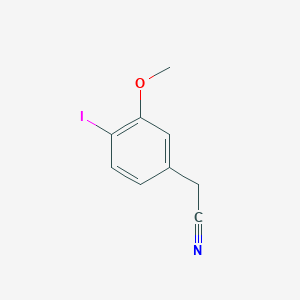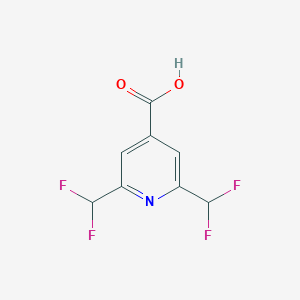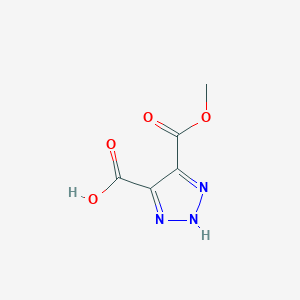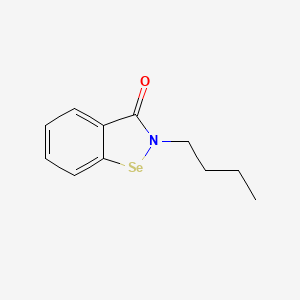
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (MISCl) is a versatile chemical reagent that has been used in a variety of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. It is a member of the sulfonyl chloride family, which is a class of compounds that are commonly used as intermediates in organic synthesis. MISCl is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions.
科学的研究の応用
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has been widely used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. In addition, this compound has been used in the preparation of catalysts and catalytic systems, as well as in the synthesis of heterocycles.
作用機序
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a highly reactive compound and is used in a variety of chemical reactions, including nucleophilic substitution, condensation, and hydrolysis reactions. In nucleophilic substitution reactions, this compound acts as a leaving group and is replaced by a nucleophile. In condensation reactions, this compound acts as a nucleophile and reacts with an electrophile to form a covalent bond. In hydrolysis reactions, this compound reacts with water to form an ionic bond.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. In addition, this compound has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
実験室実験の利点と制限
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive, making it an attractive reagent for organic synthesis. However, this compound is a highly toxic compound and should be handled with care. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.
将来の方向性
The use of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in laboratory experiments is likely to continue to grow, as it has a number of advantages for use in organic synthesis, medicinal chemistry, and biochemistry. In addition, this compound can be used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. Furthermore, this compound can be used to study the effects of drugs and environmental toxins on the body. Finally, this compound can be used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.
合成法
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride is synthesized via a two-step process. In the first step, a solution of 1-methyl-2-imidazole-5-sulfonyl chloride (this compound) in dry acetonitrile is reacted with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields the desired product, this compound, along with a small amount of by-product. In the second step, the by-product is removed by distillation.
特性
IUPAC Name |
3-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWUEVJYEZQKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)



![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)

![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)

